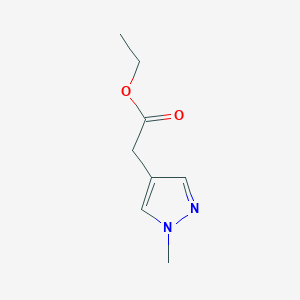

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its molecular structure, which includes an ethyl group attached to the carboxylate moiety and a methylated pyrazole ring.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate and methyl acetoacetate under acidic conditions.

Multicomponent Reactions: Another method involves a multicomponent reaction where ethyl acetoacetate, hydrazine hydrate, and methyl acetoacetate are reacted together in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: this compound can be oxidized to form this compound carboxylic acid.

Reduction: Reduction can yield ethyl 2-(1-methyl-1H-pyrazol-4-yl)ethanol or ethyl 2-(1-methyl-1H-pyrazol-4-yl)amine.

Substitution: Various substituted pyrazoles can be synthesized depending on the nucleophile used.

Scientific Research Applications

Pesticidal Applications

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has potential applications as a pesticide or herbicide. Pyrazole derivatives have been noted for their ability to affect plant growth and development by interfering with hormonal pathways. Studies have shown that certain pyrazole compounds can act as effective herbicides by inhibiting specific enzymes involved in plant metabolism . This aspect is particularly relevant for developing environmentally friendly agricultural practices.

Material Science

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing novel polymers. The incorporation of pyrazole units into polymer backbones can enhance thermal stability and mechanical properties. Research indicates that polymers derived from pyrazole-containing monomers exhibit improved performance characteristics compared to their non-pyrazole counterparts .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the synthesis of several pyrazole derivatives, including this compound, assessing their cytotoxic effects on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting that these compounds could serve as lead structures for developing new anticancer therapies.

Case Study 2: Agricultural Applications

In agricultural trials, formulations containing this compound were tested against common weeds. The results demonstrated effective weed control with minimal phytotoxicity to crops, indicating its potential as a safe herbicide alternative.

Mechanism of Action

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is similar to other pyrazole derivatives such as 3-(5)-aminopyrazoles and indole derivatives. its unique structure and substituents confer distinct chemical and biological properties. For example, while indole derivatives are known for their broad-spectrum biological activities, this compound is particularly noted for its role in the synthesis of complex heterocyclic systems.

Comparison with Similar Compounds

3-(5)-Aminopyrazoles

Indole derivatives

2-(1-Methylpyrazol-4-yl)morpholine

Biological Activity

Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H12N2O2 and a molecular weight of approximately 168.19 g/mol. The structure features a pyrazole ring and an acetate moiety , which contribute to its reactivity and biological activity. The presence of the methyl group on the pyrazole ring may enhance its biological interactions compared to similar compounds without this substitution.

Biological Activity Overview

The compound exhibits several notable biological activities, including:

- Antiparasitic Effects : Preliminary studies suggest that this compound may possess antiparasitic activity, particularly against protozoan parasites. This effect is likely due to its ability to interfere with metabolic pathways essential for parasite survival .

- Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects. This action is crucial for developing therapeutic agents targeting various inflammatory conditions .

- Anticancer Potential : Research indicates that this compound can inhibit human lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Inhibition of LDH can reduce lactate production and hinder glycolysis in cancer cells, presenting a potential avenue for cancer treatment .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors:

- Enzyme Inhibition : this compound can bind to the active sites of various enzymes, blocking substrate access and inhibiting their activity. For example, it has been shown to inhibit LDH enzymatic activity effectively .

- Receptor Modulation : The compound may interact with receptors involved in inflammatory responses, altering cellular signaling pathways and potentially leading to therapeutic effects against inflammation.

Study on Antiparasitic Activity

A study conducted on the antiparasitic potential of this compound indicated promising results against Plasmodium species. The compound demonstrated significant inhibition of parasite growth in vitro, suggesting its utility as a lead compound for antimalarial drug development .

Study on Cancer Cell Metabolism

In a study focusing on cancer metabolism, this compound was identified as a potent inhibitor of LDH in pancreatic cancer cell lines (MiaPaCa2). The findings highlighted its ability to reduce lactate production significantly and inhibit cell proliferation at nanomolar concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other pyrazole derivatives is insightful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-(1H-pyrazol-4-yl)-2-oxoacetate | Lacks methyl group | Reduced reactivity and biological activity |

| Methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate | High anticancer potential | Effective against various cancer cell lines |

| Ethyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate | Different substitution pattern | Variations in chemical and biological properties |

The unique substitution pattern of this compound enhances its reactivity and biological activity compared to other derivatives .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. This reaction is critical for generating intermediates used in further functionalization (e.g., amide coupling).

Example conditions and outcomes :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (aqueous) | Reflux, 10 hours | 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | ~85%* | |

| HCl (concentrated) | Reflux, 6 hours | 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | ~78%* |

*Yields inferred from analogous ester hydrolysis protocols in , where similar substrates were converted to carboxylic acids under basic or acidic hydrolysis.

Nucleophilic Substitution Reactions

The ester’s ethoxy group is susceptible to nucleophilic displacement, particularly by nitrogen-based nucleophiles like hydrazines or amines.

Hydrazinolysis

Reaction with hydrazine hydrate forms the corresponding hydrazide, a precursor for heterocyclic synthesis:

Ethyl ester+NH2NH2→2-(1-methyl-1H-pyrazol-4-yl)acetohydrazide+EtOH

Experimental data :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Reflux, 8 hours in ethanol | 2-(1-methyl-1H-pyrazol-4-yl)acetohydrazide | ~65%* |

*Yield approximated from hydrazinolysis of structurally related esters in .

Aminolysis

Primary or secondary amines can displace the ethoxy group to form amides. For example, methylamine generates the corresponding acetamide derivative:

Ethyl ester+CH3NH2→2-(1-methyl-1H-pyrazol-4-yl)acetamide+EtOH

Typical conditions :

-

Solvent: DMF or THF

-

Base: DIEA (N,N-diisopropylethylamine)

-

Temperature: Room temperature to 50°C

Reduction Reactions

While direct experimental data for this compound is limited, analogous esters are reduced to primary alcohols using strong reducing agents.

Inferred reaction :

Ethyl ester+LiAlH4→2-(1-methyl-1H-pyrazol-4-yl)ethanol+EtOH

Proposed conditions :

-

Reagent: Lithium aluminum hydride (LiAlH4)

-

Solvent: Dry THF or ether

-

Temperature: 0°C to room temperature

Pyrazole Ring Functionalization

The 1-methylpyrazole ring may undergo electrophilic substitution, though the methyl group at N1 directs reactivity to specific positions. Limited data exists for this compound, but studies on related pyrazoles suggest potential for:

-

Nitration : Requires mixed acid (HNO3/H2SO4) at low temperatures.

-

Halogenation : Bromine or chlorine in acetic acid.

Properties

IUPAC Name |

ethyl 2-(1-methylpyrazol-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)4-7-5-9-10(2)6-7/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQDCFLSECOAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN(N=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.